molecular formula C8H8N4O2 B14808748 5-amino-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

5-amino-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14808748
M. Wt: 192.17 g/mol
InChI Key: JMPFPVKOEGKQES-UHFFFAOYSA-N
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Description

5-amino-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties .

Chemical Reactions Analysis

Types of Reactions

5-amino-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrido[2,3-d]pyrimidine derivatives, which can exhibit different biological activities .

Scientific Research Applications

5-amino-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative activity.

    Pyrido[2,3-d]pyrimidin-7-one: Noteworthy as a tyrosine kinase inhibitor.

    Pyrimidino[4,5-d][1,3]oxazine: Exhibits various biological activities.

Uniqueness

5-amino-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit multiple enzymes makes it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C8H8N4O2

Molecular Weight

192.17 g/mol

IUPAC Name

5-amino-1-methylpyrido[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C8H8N4O2/c1-12-6-5(4(9)2-3-10-6)7(13)11-8(12)14/h2-3H,1H3,(H2,9,10)(H,11,13,14)

InChI Key

JMPFPVKOEGKQES-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC=CC(=C2C(=O)NC1=O)N

Origin of Product

United States

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